Product packaging for Undecaphosphotungstate(Cat. No.:CAS No. 87261-30-1)

Undecaphosphotungstate

Cat. No.: B1200758
CAS No.: 87261-30-1
M. Wt: 2886 g/mol
InChI Key: RVRCFVVLDHTFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecaphosphotungstate is a polyoxometalate (POM) of significant interest in advanced chemical research. As a catalyst, it facilitates key organic transformations, including oxidative esterification and epoxidation, leveraging its redox properties to enable efficient and selective reactions under mild conditions . Its application extends to the development of novel hybrid materials and thin films, where it acts as a building block due to its structural stability and unique electronic characteristics. Researchers value this compound for fundamental studies in catalysis, materials science, and the synthesis of functional inorganic-organic composites. This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human use procedures. RUO products are exempt from many regulatory controls and their performance characteristics for diagnostic purposes have not been established .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H78Na7O39W11+7 B1200758 Undecaphosphotungstate CAS No. 87261-30-1

Properties

CAS No.

87261-30-1

Molecular Formula

H78Na7O39W11+7

Molecular Weight

2886 g/mol

IUPAC Name

heptasodium;tungsten;nonatriacontahydrate

InChI

InChI=1S/7Na.39H2O.11W/h;;;;;;;39*1H2;;;;;;;;;;;/q7*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

InChI Key

RVRCFVVLDHTFFA-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Other CAS No.

87261-30-1

Synonyms

PTA 11
PTA-11
PW11O39(7-)
undecaphosphotungstate
undecaphosphotungstate hepta-potassium salt
undecaphosphotungstate, hepta-potassium salt, hydrate

Origin of Product

United States

Advanced Synthesis and Preparation Methodologies for Undecaphosphotungstate Species

Controlled Synthetic Routes to Monolacunary Undecaphosphotungstate Anionsacs.orgmathnet.ru

The controlled synthesis of monolacunary this compound anions, specifically [PW₁₁O₃₉]⁷⁻, is a critical first step for further functionalization. A common and effective method involves the careful hydrolysis of the parent dodecatungstophosphate anion, [PW₁₂O₄₀]³⁻, under specific pH conditions.

A well-established procedure involves adjusting the pH of a solution of the parent Keggin acid, H₃PW₁₂O₄₀·nH₂O, to a value of approximately 4.8 using a base such as sodium hydroxide. The solution is typically heated to around 80°C with stirring for about an hour. acs.org This controlled alkaline hydrolysis leads to the removal of a single tungsten-oxo unit, creating the monolacunary species. The formation of the monolacunary anion can be monitored and confirmed using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which shows a characteristic shift for the phosphorus atom in the [PW₁₁O₃₉]⁷⁻ structure.

Another synthetic approach starts from more basic tungstate (B81510) and phosphate (B84403) salts. For instance, sodium tungstate dihydrate and anhydrous disodium (B8443419) hydrogen phosphate can be reacted in stoichiometric amounts in an aqueous solution. usindh.edu.pk The pH of the solution is adjusted to around 4.8 with an acid, and the solution is heated. The resulting this compound can then be separated and purified.

The potassium salt of the monolacunary anion, K₇[PW₁₁O₃₉]·14H₂O, is a common precursor for further reactions and can be prepared from the corresponding sodium salt. researchgate.net Furthermore, specialized this compound derivatives can be synthesized. For example, the monovanado-deca-tungstophosphate, K₈[PVW₁₀O₃₉]·15H₂O, is synthesized in a two-step process starting from a trilacunary polyoxometalate. acs.org

The stereospecific nature of the lacunary site allows for precise subsequent reactions. For example, the addition of the [Mo₂S₂O₂]²⁺ oxothiocation to the α-[PW₁₁O₃₉]⁷⁻ anion has been shown to be stereospecific, leading to the formation of dimeric structures. mathnet.ru

Preparation of Substituted Undecaphosphotungstatesresearchgate.netnih.govmathnet.ru

The vacant site in the monolacunary this compound anion is highly reactive and can be occupied by a wide range of metal ions. This substitution allows for the fine-tuning of the electronic and catalytic properties of the polyoxometalate.

Transition Metal-Substituted Undecaphosphotungstatesresearchgate.netnih.govmathnet.ruacs.org

The incorporation of transition metals into the this compound framework is a widely explored area due to the diverse catalytic activities these substituted compounds can exhibit. The synthesis generally involves the reaction of the pre-formed monolacunary anion with a suitable transition metal salt in an aqueous solution under controlled pH and temperature.

A variety of transition metal-substituted undecaphosphotungstates have been synthesized, including those with manganese, iron, cobalt, nickel, and copper. acs.orgmdpi.com For example, the synthesis of mono-Co(II)-substituted phosphotungstate can be achieved by reacting 12-tungstophosphoric acid with cobalt chloride tetrahydrate. acs.org The pH of the solution is adjusted to 4.8, and the mixture is heated. The resulting complex can be crystallized by the addition of a salt like cesium chloride. acs.org

Similarly, complexes with the general formula Kₙ[MPVW₁₀O₃₉(H₂O)]·xH₂O (where M = Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) have been prepared by reacting K₈[PVW₁₀O₃₉]·15H₂O with the corresponding metal chlorides at a controlled pH. acs.org The synthesis of ruthenium-containing polyoxoanions has also been reported, where the monolacunary [α-PW₁₁O₃₉]⁷⁻ anion is reacted with a ruthenium precursor. nih.gov

The choice of the counter-cation can also influence the properties of the final material. Tetraalkylammonium salts of transition metal-substituted dodecatungstophosphates, such as (TAA)₅PW₁₁MO₃₉·H₂O (where M = Mn²⁺, Fe²⁺, Co²⁺), have been prepared and studied for their catalytic activity. mdpi.com

Synthesis of Transition Metal-Substituted Undecaphosphotungstates
Substituted Metal (M)Precursor for MThis compound PrecursorReaction ConditionsProduct FormulaReference
Co(II)Cobalt chloride tetrahydrateH₃PW₁₂O₄₀·nH₂O (in situ formation of PW₁₁)pH 4.8, heating[PW₁₁CoO₃₉]⁵⁻ acs.org
Mn(II), Fe(III), Co(II), Ni(II), Cu(II)Metal chlorides (e.g., CuCl₂·2H₂O)K₈[PVW₁₀O₃₉]·15H₂OControlled pH (e.g., 4.5 for Cu)Kₙ[MPVW₁₀O₃₉(H₂O)]·xH₂O acs.org
Ru(IV)Ruthenium precursor (e.g., [{RuCl₂(arene)}₂])[α-PW₁₁O₃₉]⁷⁻pH-controlled reaction in aqueous solution[{PW₁₁O₃₉}₂{(HO)RuIV–O–RuIV(OH)}]¹⁰⁻ nih.gov
Fe(II), Co(II)Metal salts(TAA)₅PW₁₁O₃₉·H₂O-(TAA)₅PW₁₁MO₃₉·H₂O mdpi.com

Main Group Element-Substituted Undecaphosphotungstates

The substitution of the vacant tungsten site with main group elements offers another avenue to modify the properties of undecaphosphotungstates. While less common than transition metal substitution, examples of main group element-substituted species have been reported.

For instance, a monoselenium-substituted heteropolyanion, [SePW₁₁O₄₀]⁵⁻, has been isolated as its ammonium (B1175870) salt. researchgate.net The synthesis suggests that a Se(IV) ion occupies the octahedral site vacated by a W(VI) ion. Spectroscopic evidence, including IR and electronic spectra, supports the incorporation of selenium into the Keggin structure, albeit with some distortion. researchgate.net

Gallium-substituted polyoxometalates have also been synthesized. acs.org Given that gallium shares some chemical similarities with aluminum, it can be considered a potential main group substitute in the this compound framework. researchgate.net The synthesis of a gallium-polyoxometalate/nano-gold hybrid material supported on nano-sized silica (B1680970) has been reported, indicating the feasibility of incorporating gallium into polyoxometalate structures. acs.org

The synthesis of these main group element-substituted undecaphosphotungstates generally follows a similar principle to that of their transition metal counterparts, involving the reaction of the monolacunary anion with a salt of the desired main group element under controlled conditions.

Immobilization and Heterogenization Strategies of Undecaphosphotungstateresearchgate.netacs.orgacs.orgnih.govacs.orgopendentistryjournal.comsciopen.com

For practical applications, especially in catalysis, the immobilization of this compound species onto solid supports is highly desirable. This heterogenization facilitates catalyst separation and reuse, enhancing the economic and environmental viability of the process.

Grafting onto Inorganic Supports (e.g., Alumina (B75360), Zirconia, Silica)researchgate.netacs.orgresearchgate.netacs.orgopendentistryjournal.commdpi.com

Inorganic oxides like alumina, zirconia, and silica are common supports for heterogenizing polyoxometalates due to their high surface area, mechanical strength, and thermal stability. mdpi.commdpi.com The grafting of this compound onto these supports can be achieved through various methods, with impregnation being a straightforward and widely used technique.

For the preparation of this compound supported on alumina (PW₁₁/Al₂O₃), a catalyst can be synthesized by impregnating neutral alumina with an aqueous solution of the this compound. usindh.edu.pk The mixture is stirred for an extended period, typically around 35 hours, followed by drying at 100°C. usindh.edu.pk The loading of the this compound on the support can be varied by adjusting the concentration of the impregnating solution. usindh.edu.pk

Similarly, this compound can be supported on zirconia. The synthesis of supported catalysts on hydrous zirconia often involves an impregnation method. researchgate.net Zirconia-supported catalysts are known for their high thermal stability and resistance to deactivation. mdpi.com

Grafting onto silica involves the interaction between the surface hydroxyl groups of the silica and the polyoxometalate. opendentistryjournal.com The surface of silica can be functionalized to enhance the interaction and stability of the immobilized this compound. For example, the use of organosilanes for surface modification is a common strategy. mdpi.com

Immobilization of this compound on Inorganic Supports
SupportImmobilization MethodKey Synthesis ParametersCharacterization FindingsReference
Alumina (Al₂O₃)ImpregnationAqueous solution of PW₁₁, stirring for 35 h, drying at 100°C for 10 h.TGA shows increased thermal stability of PW₁₁ after supporting on Al₂O₃. usindh.edu.pk
Zirconia (ZrO₂)ImpregnationTypically involves impregnation of hydrous zirconia with a solution of the polyoxometalate.Zirconia supports offer high thermal stability and durability. researchgate.net
Silica (SiO₂)Grafting/ImpregnationInteraction with surface hydroxyl groups; can be enhanced by surface functionalization.Silica is a versatile support due to its high surface area and chemical stability. opendentistryjournal.comsciopen.com

Incorporation into Organic Polymer Resinsnih.govsciopen.com

Organic polymer resins provide a versatile platform for the immobilization of undecaphosphotungstates, offering tunable properties such as porosity and hydrophobicity. The incorporation can be achieved through electrostatic interactions or covalent bonding.

A method for immobilizing polyoxotungstate on a mesoporous polymer (MP) involves supporting the [PW₁₁O₃₉]⁷⁻ anion on a polymer synthesized by the free radical polymerization of divinylbenzene (B73037) and vinylbenzyl chloride. acs.org The polymer is functionalized with trimethylamine, and the polyoxotungstate is then supported via electrostatic interaction. acs.org

Another approach involves embedding the this compound within a polymer matrix during its formation. For example, this compound could be incorporated into a polyaniline matrix. nih.gov Polyaniline is a conducting polymer, and its composites with photocatalysts have shown enhanced reactivity. nih.gov The synthesis could involve the in-situ polymerization of aniline (B41778) in the presence of the this compound.

Polystyrene is another common polymer used for creating composite materials. dic-global.com Resins based on polystyrene, such as cross-linked poly(styrene-divinylbenzene), can be functionalized to anchor polyoxometalates. researchgate.net For instance, amino acid grafted cross-linked polystyrene has been used to immobilize peroxidoniobium(V) complexes, a strategy that could be adapted for this compound. researchgate.net

Integration with Mesoporous Materials

The immobilization of this compound onto mesoporous materials is a key strategy to heterogenize the catalyst, providing high surface area and accessible active sites. Materials like the M41S family (e.g., MCM-41, MCM-48) and various forms of alumina are common supports. rsc.orgmdpi.comresearchgate.netacs.org

The synthesis typically involves wet impregnation or in-situ methods. In the wet impregnation method, a solution of the this compound salt is mixed with the pre-synthesized mesoporous support. The solvent is then removed under reduced pressure or by heating, leaving the POM dispersed on the support surface. The interaction can be electrostatic between the anionic POM and a modified, positively charged surface, or based on weaker physisorption. mdpi.com

Alternatively, in-situ synthesis involves the co-condensation of the silica source (like tetraethoxysilane, TEOS) and the POM in the presence of a surfactant template under hydrothermal conditions. researchgate.netrsc.org This can lead to a more uniform distribution of the POM within the silica matrix. For instance, this compound has been successfully supported on the mesoporous molecular sieve MCM-48, which proved to be an effective catalyst. rsc.org Another study utilized neutral alumina as a support for this compound, creating an efficient and environmentally friendly solid catalyst for the solvent-free aerobic epoxidation of alkenes. mdpi.com

The choice of mesoporous support and the synthesis method significantly influence the final material's properties, such as POM loading, dispersion, and catalytic activity.

Support MaterialSynthesis MethodKey FindingReference
MCM-48Not specified in abstractFound to be the best catalyst among those tested. rsc.org
Neutral AluminaNot specified in abstractEfficient catalytic system for solvent-free aerobic epoxidation. mdpi.com
Mesoporous SilicaSol-gel / HydrothermalPore size and particle size can be controlled by synthesis conditions. rsc.org

Encapsulation within Framework Structures (e.g., MOFs)

Encapsulating this compound within the pores of Metal-Organic Frameworks (MOFs) creates POM@MOF hybrids, which combine the redox and acidic properties of the POM with the high surface area and tunable porosity of the MOF. mdpi.comacs.org This approach prevents the leaching of the POMs, a common issue due to their high solubility, and can enhance catalytic performance through synergistic effects and confinement. mdpi.com

Several synthesis strategies are employed to create POM@MOF composites:

Impregnation/Infiltration: This post-synthetic modification involves soaking a pre-synthesized MOF in a solution containing the POM. The POM molecules diffuse into the pores of the MOF. The success of this method depends on the relative sizes of the POM and the MOF's pore apertures. mdpi.com

One-Pot Synthesis: This method involves the simultaneous assembly of the MOF and the encapsulation of the POM in a single step. mdpi.com The POM, present in the reaction mixture, acts as a template or guest molecule around which the MOF structure forms. This can trap POMs larger than the MOF's windows, effectively preventing leaching. mdpi.com An in situ ligand synthesis route has also been developed, where a new POM-encapsulated MOF, Co2(3,3′-bpy)(3,5′-bpp)(4,3′-bpy)3[SiW12O40], was prepared under hydrothermal conditions, demonstrating a novel approach to creating these complex architectures. advancedsciencenews.com

Solvent-Free Synthesis: A method has been reported for encapsulating phosphotungstic acid (a Keggin-type POM) into the stable MOF UiO-66(Zr) simply by combining the two solids without any solvent. This approach is environmentally friendly and yields a catalyst with hierarchical porosity and dual active sites. mdpi.com

Commonly used MOFs for encapsulating POMs include the highly stable MIL, UiO, and ZIF series. mdpi.com The resulting POM@MOF hybrids have shown significant promise in heterogeneous catalysis, including oxidation desulfurization and hydrogen evolution reactions. mdpi.comacs.org

MOF HostPOM GuestSynthesis MethodApplicationReference
Co-based MOF[SiW12O40]4-In situ ligand transformationHydrogen evolution, Dye degradation advancedsciencenews.comacs.org
UiO-66(Zr)H3PW12O40Solvent-free combinationOxidative desulfurization mdpi.com
Various (MIL, UiO, ZIF)Various POMsImpregnation, One-potGeneral Catalysis mdpi.com

Formation of this compound-Based Hybrid Materials

The creation of hybrid materials represents a frontier in materials science, combining distinct organic and inorganic components to generate materials with synergistic or entirely new properties. mdpi.comfrontiersin.org this compound is an ideal inorganic building block for such hybrids due to its well-defined nanometer-scale structure, redox activity, and high anionic charge.

Polyoxometalate-Nanoparticle Hybrid Architectures

Polyoxometalate-nanoparticle (POM-NP) hybrids are composite materials where POMs are integrated with inorganic nanoparticles, such as those of gold (Au), silver (Ag), platinum (Pt), or iron oxides. rsc.orgadvancedsciencenews.com In these architectures, the POM can function as both a stabilizer and a functional component.

The high negative charge and redox properties of POMs like this compound make them excellent electrostatic stabilizers for metal nanoparticles synthesized via chemical reduction. advancedsciencenews.comresearchgate.net They can prevent the agglomeration of nanoparticles, ensuring a high dispersion and active surface area. The synthesis often involves the reduction of a metal salt precursor in the presence of the POM. advancedsciencenews.com

Furthermore, the POM itself can act as a photocatalyst or reducing agent to facilitate nanoparticle formation. rsc.org A green synthesis method has been reported where a POM mediated the formation of a 2D silver nanonet, with the POM acting as a reducing, encapsulating, and bridging molecule. rsc.org

These hybrid architectures exhibit synergistic properties. For example, in catalysis, the nanoparticle can provide the primary catalytic site, while the POM can enhance electron transfer processes or introduce acidic sites. An organic-inorganic hybrid material based on iron nanoparticles and this compound has been successfully synthesized, demonstrating the viability of this approach. rsc.org The resulting NP@POM materials are being explored for a range of applications, from catalysis to biomedicine. advancedsciencenews.com

NanoparticlePOM TypeSynthesis ApproachKey FeatureReference
Iron (Fe)This compoundNot specified in abstractOrganic-inorganic hybrid material rsc.org
Silver (Ag)PolyoxometalatePOM-mediated reductionGreen, facile synthesis of Ag nanonet rsc.org
Various (Pt, Pd, Ru, Au, Ag)General POMsPOM as stabilizerPOMs prevent NP agglomeration advancedsciencenews.com
Silver (Ag)Not specifiedWet-chemical reductionAgNPs embedded in a hybrid hydrogel researchgate.net

Integration with Two-Dimensional (2D) Materials

Integrating this compound with 2D materials like graphene and transition metal dichalcogenides (TMDs) offers a pathway to novel electronic and catalytic materials. These hybrids leverage the exceptional electronic conductivity and high surface area of the 2D material with the molecularly precise redox properties of the POM. rsc.orgfrontiersin.org

Several synthetic strategies have been developed:

Electrostatic/Covalent Assembly: POMs can be deposited onto sheets of reduced graphene oxide (rGO) through electrostatic interactions or by forming covalent linkages. In one method, phosphomolybdic acid clusters were well-dispersed on rGO sheets through electron transfer and electrostatic interactions, creating a hybrid catalyst with enhanced electrocatalytic activity.

Layer-by-Layer (LBL) Assembly: This technique allows for the controlled, sequential deposition of positively charged polymers and negatively charged POMs and/or graphene oxide sheets to build multilayered thin films with precise architecture.

POM as Precursor: In a novel approach, POMs themselves can be used as the metal source for the synthesis of TMDs. Hierarchical structures of WS₂, MoS₂, and MoSe₂ have been synthesized at relatively low temperatures using POMs as the tungsten or molybdenum precursors. frontiersin.org This method allows for the formation of complex 3D assemblies from 2D nanosheets. frontiersin.org

These POM-2D hybrids are highly promising for applications in energy conversion and storage, such as catalysts for the oxygen reduction reaction in fuel cells and as electrode materials for supercapacitors. rsc.org The synergy between the components can lead to enhanced performance compared to the individual materials. rsc.org

2D MaterialPOM TypeSynthesis MethodHybrid Structure/ApplicationReference
GraphenePhosphomolybdic acidDeposition on reduced graphene oxidePMo-rGO hybrid for electrocatalysis
GraphenePolyoxometalatePOM-mediated reduction2D Silver nanonet/graphene nanohybrid rsc.org
WS₂, MoS₂PolyoxometalatePOM as metal precursorHierarchical TMD rods frontiersin.org
GrapheneK₆[P₂W₁₈O₆₂]Layer-by-layer assembly(PEI/rGO)n-POM films for electrocatalysis

Sophisticated Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Undecaphosphotungstate Research

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of chemical compounds. nih.gov In the context of this compound research, specific nuclei such as ³¹P and ¹⁸³W serve as sensitive probes of the molecular structure.

³¹P Magic-Angle Spinning (MAS) NMR for Solid-State Characterization

Solid-state ³¹P Magic-Angle Spinning (MAS) NMR is instrumental in confirming the structural integrity of the central phosphate (B84403) tetrahedron within the solid this compound framework. creative-biostructure.com This technique overcomes the spectral broadening effects, such as chemical shift anisotropy and dipolar coupling, that are inherent to solid samples by spinning the sample at a "magic angle" of 54.74° relative to the external magnetic field. creative-biostructure.commst.edu

In studies of this compound supported on materials like alumina (B75360) ((PW₁₁)₂/Al₂O₃), ³¹P MAS NMR is used to verify that the Keggin unit remains intact after immobilization. acs.org A single resonance peak confirms the presence of one type of phosphorus environment, characteristic of the central PO₄ group.

Computational studies using Density Functional Theory (DFT) have been employed to predict the ³¹P NMR chemical shifts (δ) for lacunary Keggin ions. For the [α-PW₁₁O₃₉]⁷⁻ anion, theoretical calculations help in understanding the electronic environment of the phosphorus atom. The calculated chemical shifts are sensitive to factors like the charge of the anion and the presence of counterions, which influence the P-O bond lengths of the central tetrahedron. rsc.org Optimal agreement between theoretical and experimental results is often achieved when the solvent and electrolyte environment are considered in the calculations. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts for Phosphotungstates

Compound/Species Chemical Shift (δ) ppm State/Method Reference
[α-PW₁₁O₃₉]⁷⁻ -10.09 Solution (D₂O) researchgate.net
[PW₁₂O₄₀]³⁻ ~ -15 Solution rsc.org
[A-PW₉O₃₄]⁹⁻ ~ -9.5 Solution rsc.org

Note: Chemical shifts can vary based on solvent, counter-ion, and experimental conditions.

¹⁸³W NMR for Tungsten Environment Analysis

While ³¹P NMR probes the central heteroatom, ¹⁸³W NMR spectroscopy provides detailed information about the surrounding tungsten addenda atoms. The ¹⁸³W nucleus is a spin-1/2 nucleus, but its low natural abundance (14.3%) and moderate gyromagnetic ratio result in low sensitivity, often requiring long acquisition times. Despite these challenges, ¹⁸³W NMR is invaluable for distinguishing between different tungsten environments within the polyoxometalate framework.

For the monolacunary this compound anion, [α-PW₁₁O₃₉]⁷⁻, the removal of one tungsten atom breaks the Td symmetry of the parent [PW₁₂O₄₀]³⁻ Keggin ion. This results in multiple distinct ¹⁸³W resonances, corresponding to the now inequivalent tungsten atoms in the C₂ᵥ symmetric structure. The spectrum of K₇[α-PW₁₁O₃₉] in D₂O shows a set of peaks corresponding to the different tungsten sites. researchgate.net

Upon coordination of a metal ion into the lacunary site, the ¹⁸³W NMR spectrum changes significantly, reflecting the influence of the new metal on the electronic environment of the neighboring tungsten atoms. For instance, the formation of a 2:1 sandwich complex, [(α-PW₁₁O₃₉)₂Bi]¹¹⁻, results in a new set of ¹⁸³W signals, confirming the formation of the complex and providing insight into its structure in solution. researchgate.net Computational studies have shown that the geometry of the polyoxoanion is critically important for accurately calculating ¹⁸³W NMR chemical shifts. nih.gov

Solution-State NMR for Structural Integrity and Species Identification

Solution-state NMR is crucial for studying the behavior of undecaphosphotungstates in solution, including their stability, integrity, and reactions. mdpi.com Both ³¹P and ¹⁸³W NMR are used to monitor the self-assembly and potential decomposition or transformation of these species in aqueous media. researchgate.netresearchgate.net

³¹P NMR is particularly useful for tracking reactions involving the this compound anion due to its higher sensitivity and the presence of a single sharp peak for each distinct phosphorus-containing species. For example, when [α-PW₁₁O₃₉]⁷⁻ is reacted with Bi³⁺ ions in solution, time-resolved ³¹P NMR spectra show the disappearance of the initial signal at -10.09 ppm and the emergence of new signals. These new peaks, appearing at different chemical shifts (e.g., -10.98 ppm, -10.89 ppm, and -11.38 ppm), correspond to the formation of new bismuth-phosphotungstate complexes. researchgate.net This allows for the direct observation of species interconversion and the identification of reaction products in the solution phase. researchgate.netd-nb.info Such studies are vital for understanding the conditions under which these complexes form and remain stable. researchgate.net

Vibrational Spectroscopy: FT-IR and Raman Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.comthermofisher.com For undecaphosphotungstates, these methods provide a characteristic "fingerprint" of the Keggin structure and are highly sensitive to changes arising from metal ion substitution. mdpi.com FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.com

Probing Keggin Structure Vibrational Modes

The FT-IR and Raman spectra of undecaphosphotungstates are dominated by vibrations associated with the polyoxometalate framework. The characteristic bands of the Keggin structure are found in the 1100–700 cm⁻¹ region. acs.orgresearchgate.net These vibrations are assigned to different types of oxygen-metal bonds within the anion:

P-Oa vibrations: The asymmetrical stretching of the central PO₄ tetrahedron (νₐₛ(P-Oₐ)) typically appears as a strong band in the FT-IR spectrum between 1000 and 1100 cm⁻¹. mdpi.com For supported this compound, (PW₁₁)₂/Al₂O₃, bands at 1091 and 1045 cm⁻¹ are assigned to these P-O bonds. acs.org

W=Ot vibrations: The stretching of the terminal tungsten-oxygen bonds (ν(W=Oₜ)), where Ot is a terminal oxygen atom bonded to only one tungsten, gives rise to a strong band typically between 950 and 1000 cm⁻¹. acs.orgmdpi.com

W-Ob-W and W-Oc-W vibrations: The stretching of the tungsten-oxygen-tungsten bridges that link the W₃O₁₃ triads are observed at lower frequencies. The corner-sharing W-Oₑ-W bridges and edge-sharing W-Oₑ-W bridges appear in the 900–700 cm⁻¹ range. acs.orgcsic.es

The presence of these characteristic bands in the vibrational spectra confirms that the fundamental Keggin structure is preserved. rsc.org

Table 2: Characteristic FT-IR and Raman Vibrational Bands for this compound and Related Compounds

Compound P-Oₐ (cm⁻¹) W=Oₜ (cm⁻¹) W-O-W (cm⁻¹) Technique Reference
(PW₁₁)₂/Al₂O₃ 1091, 1045 950 853, 752 FT-IR acs.org
PW₁₁@aptesSBA-15 1039 956 856 FT-Raman csic.es
K₈[PVW₁₀O₃₉]·15H₂O (Ligand L) 1072 960 (Raman) 889 (Raman) FT-IR/Raman mdpi.com

Note: Wavenumbers are approximate and can be influenced by the physical state, counter-ions, and substitutions.

Identification of Substituted Metal Ion Environments

Vibrational spectroscopy is particularly sensitive to the incorporation of a different metal ion into the lacunary site of the this compound. The coordination of a transition metal cation alters the symmetry and bond strengths within the polyoxoanion, leading to observable shifts in the vibrational bands. nih.gov

When a metal ion like Mn(II) is incorporated into a phosphomolybdate Keggin structure, the M=Oₜ stretching band shifts, and its shape changes compared to the unsubstituted parent anion, which indicates successful incorporation. nih.gov Similarly, in a study of transition metal complexes with a monolacunary vanadotungstophosphate (K₈[PVW₁₀O₃₉]), the coordination of Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, or Cu²⁺ caused the intense W-Oₜ stretching vibration in the Raman spectrum to shift from 960 cm⁻¹ for the free ligand to higher energies (979-995 cm⁻¹ for the complexes). mdpi.com This shift to higher energy corresponds to a shortening and strengthening of the bonds, suggesting that the structure has regained a higher degree of symmetry, similar to that of a complete Keggin anion. mdpi.comnih.gov

The analysis of these spectral shifts provides indirect evidence of the coordination of the substituted metal ion by the oxygen atoms of the lacunary site, helping to confirm the formation of the desired transition-metal-substituted polyoxometalate. nih.govnih.gov

Electronic Spectroscopy: UV-Vis and ESR Studies

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Electron Spin Resonance (ESR) techniques, provides profound insights into the electronic structure of this compound complexes. researchgate.netmdpi.com These methods are instrumental in understanding the nature of electronic transitions and the oxidation states of the constituent metal ions. researchgate.netmdpi.comuu.nl

Ligand-to-Metal Charge Transfer (LMCT) Bands

The UV-Vis spectra of this compound complexes are typically characterized by intense absorption bands in the ultraviolet region. nih.govlibretexts.org These are assigned to ligand-to-metal charge transfer (LMCT) transitions, which involve the promotion of an electron from an oxygen-based molecular orbital to a vacant or partially filled d-orbital of the tungsten or a coordinated transition metal. libretexts.orgwikipedia.orgnumberanalytics.com

Specifically, two main LMCT bands are observed for Keggin-type polyoxometalates. The lower energy band is attributed to the charge transfer from the terminal oxygen atoms (W=O) to the tungsten atoms, while the higher energy band corresponds to the charge transfer from the bridging oxygen atoms (W-O-W) to the tungsten atoms. nih.gov In this compound, these transitions give rise to characteristic absorption maxima. For instance, the UV spectrum of K₈[PVW₁₀O₃₉]·15H₂O shows two distinct absorption maximums at approximately 200 nm and 250 nm. nih.gov The coordination of a transition metal cation into the lacunary site can cause a shift in the energy of these bands, reflecting the influence of the new metal center on the electronic structure of the polyoxoanion. nih.gov

The intensity of these LMCT bands is notably high, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. wikipedia.org This high intensity is a direct consequence of the transitions being both spin-allowed and Laporte-allowed. wikipedia.org

Investigation of Metal Oxidation States and Coordination

UV-Vis spectroscopy is a powerful tool for probing the oxidation state and coordination environment of the metal centers within this compound complexes. researchgate.netmdpi.comuniba.skuomustansiriyah.edu.iq The energy of the LMCT bands is sensitive to the oxidation state of the metal; a higher oxidation state generally leads to a lower energy LMCT transition. numberanalytics.com

When a transition metal is incorporated into the this compound framework, additional d-d transitions may be observed in the visible region of the spectrum. libretexts.org These transitions, which involve the excitation of electrons between d-orbitals of the transition metal, are typically much weaker than LMCT bands, with ε values generally in the range of 20-200 L mol⁻¹ cm⁻¹. wikipedia.org The position and intensity of these d-d bands provide valuable information about the coordination geometry and oxidation state of the incorporated metal ion. umb.edulibretexts.org

Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying this compound complexes containing paramagnetic metal ions. researchgate.netelte.hu ESR can confirm the presence of unpaired electrons and provide detailed information about the electronic environment of the paramagnetic center, including its oxidation state and coordination. researchgate.netuu.nl For example, in studies of diiron(III)-substituted silicotungstate, a compound analogous in some respects to substituted undecaphosphotungstates, ESR spectroscopy was a key technique for characterization. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Complexes

X-ray diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials, providing detailed information about atomic arrangements. wikipedia.orgmalvernpanalytical.comiastate.edupdx.edu Both powder and single-crystal XRD methods are extensively used to analyze this compound complexes. researchgate.netmdpi.comacs.orgmdpi.com

Powder X-ray Diffraction for Phase Identification and Crystalline Support Integration

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical method primarily used for the identification of crystalline phases. ncl.ac.ukmyscope.trainingmalvernpanalytical.comcarleton.edu In the context of this compound, PXRD is employed to confirm the formation of the desired crystalline complex and to assess its phase purity. acs.orgmdpi.com

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). carleton.edu For this compound and its derivatives, the patterns typically exhibit characteristic peaks corresponding to the Keggin structure. For instance, the PXRD pattern of a synthesized this compound complex showed major peaks in the 2θ ranges of 7–10°, 16–22°, and 25–30°, which are considered typical for the Keggin structure. acs.org

Furthermore, PXRD is crucial for investigating the integration of this compound onto crystalline supports. When this compound is supported on a material like alumina (Al₂O₃), the PXRD pattern of the resulting composite can reveal whether the polyoxometalate retains its crystallinity or becomes amorphous upon impregnation. acs.org In one study, the XRD pattern of (PW₁₁)₂/Al₂O₃ indicated an amorphous nature, suggesting that the crystallinity of the PW₁₁ was lost when supported on Al₂O₃. acs.org

Table 1: Representative PXRD Peak Ranges for this compound.
2θ Range (°)SignificanceReference
7–10Characteristic of Keggin structure acs.org
16–22Characteristic of Keggin structure acs.org
25–30Characteristic of Keggin structure acs.org

Single-Crystal X-ray Diffraction for Molecular Structure Determination

For this compound complexes, SC-XRD analysis has been pivotal in elucidating the exact coordination of metal cations within the lacunary site and the arrangement of the polyoxoanions in the crystal lattice. mdpi.comchemrxiv.orgresearchgate.net For example, the single-crystal structure of Cs₁₃Na(PW₁₁O₃₉)₂·11H₂O revealed that it crystallizes in the monoclinic space group P2₁/n with a unit cell volume of 5327.4 (14) ų. chemrxiv.org Similarly, the structure of Cs₁₀Th(PW₁₁O₃₉)₂·9H₂O was also determined to be monoclinic, space group P2₁/n, but with a larger unit cell volume of 8908.4 (15) ų. chemrxiv.org

These studies provide precise bond length data, such as P–O, W–Oₓ (bridging oxygen), W–O꜀ (corner-sharing oxygen), and W–Oₜ (terminal oxygen) distances, which are crucial for understanding the bonding within the this compound framework. chemrxiv.org

Table 2: Crystallographic Data for Selected this compound Complexes.
CompoundCrystal SystemSpace GroupUnit Cell Volume (ų)Reference
Cs₁₃Na(PW₁₁O₃₉)₂·11H₂OMonoclinicP2₁/n5327.4 (14) chemrxiv.org
Cs₁₀Th(PW₁₁O₃₉)₂·9H₂OMonoclinicP2₁/n8908.4 (15) chemrxiv.org

Advanced Microscopy and Elemental Mapping Techniques

Advanced microscopy techniques, often coupled with elemental analysis, provide visual and compositional information about this compound materials at the micro- and nanoscale. researchgate.netacs.orgmdpi.com

Scanning Electron Microscopy (SEM) combined with Energy-Dispersive X-ray spectroscopy (EDX) is a widely used technique for characterizing the morphology and elemental composition of this compound-based materials. researchgate.netacs.org SEM provides high-resolution images of the sample's surface, revealing details about particle size and shape. EDX analysis, performed concurrently, allows for the identification and quantification of the elements present in the sample, confirming the elemental makeup of the synthesized complexes. acs.orgmyscope.training

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, capable of visualizing the nanostructure of materials. researchgate.net When combined with elemental mapping techniques like Energy-Filtered TEM (EFTEM) or Scanning TEM (STEM)-EDX, it is possible to create detailed maps of the elemental distribution within a sample. myscope.trainingnih.govthermofisher.comaps.org This is particularly valuable for supported this compound catalysts, where it can be used to visualize the dispersion of the polyoxometalate clusters on the support material. acs.org For instance, elemental mapping can confirm the uniform distribution of tungsten and phosphorus on an alumina support, which is crucial for catalytic activity. acs.orgmdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. nanoscience.commdpi.com The method involves scanning a sample's surface with a focused beam of high-energy electrons. iitg.ac.in The interactions between these electrons and the atoms of the sample produce various signals, primarily secondary electrons, which are then collected by a detector to form a high-resolution, three-dimensional-like image. nanoscience.comiitg.ac.in This imaging capability is crucial for examining features such as particle size, shape, texture, and the presence of pores or cracks on the surface of this compound materials. nanoscience.comanalyses-surface.com

Observed Feature Description Significance
Particle Morphology Describes the shape and structure of the this compound particles (e.g., crystalline, amorphous, aggregated).Influences the material's surface area and accessibility of active sites.
Surface Topography Details the texture of the surface, including smoothness, roughness, and porosity. nanoscience.commdpi.comAffects catalytic activity and interaction with other substances.
Particle Distribution Shows how this compound particles are spread across a support material in composite catalysts. researchgate.netDetermines the uniformity and efficiency of the catalyst.

This table is generated based on the general application of SEM analysis in materials science.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with SEM, is an analytical technique used to determine the elemental composition of a sample. ciqtekglobal.comeesemi.com When the electron beam from the SEM strikes the sample, it causes atoms to eject inner-shell electrons. eesemi.com Electrons from higher energy shells then fill these vacancies, releasing the excess energy as X-rays. eesemi.com Each element emits X-rays at a unique, characteristic energy, allowing the EDX detector to identify the elements present and their relative abundance. dtu.dkcern.ch This makes EDX a powerful tool for confirming the elemental makeup of this compound and mapping the distribution of its constituent elements (Tungsten, Phosphorus, Oxygen) across a sample's surface. ciqtekglobal.comoelcheck.com

For supported this compound catalysts, such as those on an alumina (Al₂O₃) support, EDX analysis is used to confirm the presence of tungsten (W), phosphorus (P), and oxygen (O) from the polyoxometalate, alongside aluminum (Al) and oxygen (O) from the support. researchgate.net This confirms the successful impregnation of the this compound onto the support material. The technique can provide qualitative analysis (which elements are present) and semi-quantitative analysis (the approximate concentration of each element). cern.ch

Element Symbol Expected in this compound Purpose of Detection
TungstenWYesConfirms the presence of the primary metal in the polyoxometalate framework.
PhosphorusPYesConfirms the presence of the central heteroatom.
OxygenOYesConfirms the metal-oxide structure.
AluminumAlIn supported catalystsConfirms the presence of the alumina support material. researchgate.net
CarbonCPossibleOften detected from adventitious carbon contamination or organic counter-ions.

This table outlines the expected elements in EDX analysis of this compound, including those from common support materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. dtu.dkphi.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. casaxps.com The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. dtu.dk Since the binding energy is unique to each element and can shift based on the element's oxidation state and local chemical environment, XPS provides detailed insight into the surface chemistry of this compound. researchgate.netbnl.gov

The analysis depth of XPS is typically only a few nanometers (less than 10 nm), making it ideal for studying the surface layers that are critical in applications like catalysis. dtu.dkphi.com For this compound, XPS spectra would be analyzed for the characteristic peaks of its constituent elements: Tungsten (W 4f), Phosphorus (P 2p), and Oxygen (O 1s). The precise binding energies of these peaks confirm the oxidation states (e.g., W⁶⁺, P⁵⁺) and can distinguish between different types of oxygen atoms, such as those in W-O-W bridges versus terminal W=O bonds.

Element Orbital Typical Binding Energy Range (eV) Information Gained
TungstenW 4f (4f₇/₂, 4f₅/₂)35 - 38Confirms W⁶⁺ oxidation state, integrity of the polyoxometalate framework.
PhosphorusP 2p~133 - 134Confirms P⁵⁺ oxidation state of the central heteroatom.
OxygenO 1s~530 - 532Distinguishes between different oxygen environments (e.g., W-O-W, W=O, P-O).

This table is generated based on typical binding energy values for phosphotungstate compounds found in scientific literature.

Thermal Analysis (TGA/DSC) for Stability and Hydration Studies

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal stability and hydration properties of this compound. currenta.deresearchgate.net

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. currenta.de This is particularly useful for studying dehydration processes, as the loss of water molecules (both surface-adsorbed and structural water of crystallization) results in distinct mass loss steps at different temperatures. researchgate.net The TGA curve can also reveal the temperature at which the polyoxometalate framework begins to decompose. currenta.demdpi.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. currenta.de It detects thermal events such as phase transitions, melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks on the DSC curve. researchgate.net When used alongside TGA, DSC helps to characterize the energy changes associated with the mass loss events, such as the energy required for dehydration. mdpi.com

For polyoxometalates like this compound, thermal analysis typically reveals a multi-step decomposition process:

Dehydration: Loss of weakly bound physisorbed water and zeolitic water at lower temperatures (typically below 200°C).

Loss of Coordinated Water: Removal of water molecules that are directly coordinated to the metal ions at intermediate temperatures.

Decomposition: Breakdown of the polyoxometalate structure at higher temperatures (often above 400-500°C).

Temperature Range (°C) Event Technique Observation
< 200°CDehydrationTGA / DSCMass loss corresponding to the removal of crystallization and adsorbed water. researchgate.net Endothermic peaks in DSC. researchgate.net
200 - 400°CLoss of Coordinated Water / CondensationTGA / DSCFurther mass loss from more strongly bound water. Potential start of structural changes.
> 400°CStructural DecompositionTGA / DSCSignificant mass loss and strong exothermic peaks in DSC indicating the collapse of the polyoxometalate framework into mixed oxides.

This table is a generalized representation of thermal events for phosphotungstates based on typical TGA/DSC data.

Computational Chemistry and Theoretical Investigations of Undecaphosphotungstate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of complex molecular systems, including undecaphosphotungstate. ukm.my This quantum mechanical model allows for the study of the electronic structure of many-body systems, providing insights into their ground-state properties based on the electron density. ukm.myd-nb.info DFT calculations are instrumental in understanding the reactivity and catalytic activity of these polyoxometalates. ukm.mynih.gov

The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. ukm.my Practical applications of DFT often involve solving the Kohn-Sham equations, which approximate the complex many-electron system with a set of non-interacting electrons in an effective potential. ukm.my The choice of the exchange-correlation functional is a critical aspect of DFT calculations and various approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are commonly used. ukm.my

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial for mapping out the intricate details of reaction mechanisms involving this compound catalysts. mdpi.com By modeling the potential energy surface, researchers can identify transition state structures, which are critical for understanding the kinetics and stereoselectivity of a reaction. nih.govnih.gov The energy difference between reactants and transition states determines the activation barrier of a reaction.

For instance, in oxidation reactions, DFT can help to understand how this compound activates substrates and oxidants. It has been reported that for lacunary species of polyoxometalates, the surface W(=O)₂ atoms are sufficiently active to catalyze reactions. acs.org Computational studies can model the interaction of reactant molecules with these active sites, revealing the step-by-step process of bond breaking and formation. mdpi.com

Furthermore, DFT can be employed to investigate the influence of various factors on the reaction mechanism, such as the role of solvents or the effect of different substituents on the reactants. nih.gov The ability to model transition states with quantum mechanical accuracy allows for the prediction of reaction outcomes, including enantioselectivity in asymmetric catalysis. nih.gov

Calculation of Redox Potentials and Electronic Properties

The redox properties of this compound are central to its catalytic activity, particularly in oxidation reactions. Redox potential is a measure of a molecule's tendency to gain or lose electrons. rowansci.comcutm.ac.in DFT provides a robust framework for calculating these potentials by determining the energy difference between the oxidized and reduced states of the molecule. rowansci.com

The calculation typically involves optimizing the geometry of the this compound in its neutral and charged (reduced or oxidized) states, followed by single-point energy calculations at a higher level of theory. rowansci.com The energy difference is then converted to a redox potential, often with a correction to reference it to a standard electrode. rowansci.com

Beyond redox potentials, DFT is used to compute a range of other electronic properties that govern the reactivity of this compound. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity. nih.gov Other calculated properties include electron affinity, ionization potential, and the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify reactive sites. nih.gov

PropertyDescriptionRelevance to this compound
Redox Potential (E°)Measures the tendency to gain or lose electrons. cutm.ac.inCrucial for its role in oxidation catalysis.
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.govIndicates chemical reactivity and stability.
Electron AffinityEnergy change when an electron is added to a neutral atom or molecule to form a negative ion.Relates to its ability to accept electrons in redox processes.
Ionization PotentialThe energy required to remove an electron from a gaseous atom or ion.Relates to its ability to donate electrons in redox processes.
Molecular Electrostatic Potential (MEP)Represents the 3D charge distribution of a molecule. nih.govIdentifies electrophilic and nucleophilic sites for reactions.

Adsorption and Interaction Energy Calculations

DFT is extensively used to calculate the adsorption and interaction energies between this compound and other molecules, such as reactants or support materials. bragitoff.com Adsorption energy quantifies how strongly a molecule binds to a surface and is a key factor in heterogeneous catalysis. bragitoff.com

The calculation of adsorption energy typically involves computing the total energies of three systems: the isolated this compound (or its supported form), the isolated adsorbate molecule, and the combined system with the molecule adsorbed on the this compound. bragitoff.com The adsorption energy is then calculated using the formula:

E_ads = E_(slab+ads) - E_(iso-slab) - E_(iso-ads) bragitoff.com

A negative adsorption energy indicates a favorable, exothermic process. bragitoff.com These calculations can help to understand the initial steps of a catalytic cycle, where reactant molecules adsorb onto the catalyst surface. acs.org

Interaction energy calculations are also performed to study the forces between the this compound and its environment, such as solvent molecules or counter-ions. These calculations often include dispersion corrections to accurately account for non-covalent interactions. readthedocs.iorsc.org Understanding these interactions is important for predicting the behavior of the catalyst in a given reaction medium.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. libretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound systems. libretexts.orgsfu.ca These simulations are particularly useful for investigating processes that occur over longer timescales than can be practically studied with static quantum mechanical methods.

MD simulations can reveal the conformational flexibility of this compound and how its structure changes in response to its environment, such as the presence of substrates or solvent molecules. nih.gov This is crucial for understanding how the catalyst can adapt its shape to accommodate reactants in its active site. nih.gov For instance, simulations can show the opening and closing of binding pockets, which can be essential for substrate binding and product release. nih.gov

Computational Approaches to Structure-Property Relationships

Understanding the relationship between the structure of this compound and its properties is fundamental to designing more effective catalysts. nih.govmonash.edu Computational approaches play a vital role in establishing these structure-property relationships by allowing for systematic investigations of how changes in the molecular structure affect its chemical behavior. nih.govfindaphd.comjobs.ac.uk

By creating computational models of different this compound derivatives or isomers, researchers can explore a wide range of chemical space that would be difficult or impossible to access experimentally. monash.edu For each modeled structure, various properties can be calculated, such as electronic structure, redox potential, and reactivity towards specific substrates. nih.gov

Machine learning techniques are increasingly being integrated with computational chemistry to accelerate the discovery of structure-property relationships. monash.edurice.edu By training machine learning models on large datasets of calculated properties for different structures, it is possible to predict the properties of new, unstudied this compound compounds with high accuracy and at a much lower computational cost. This data-driven approach can help to identify promising catalyst candidates for specific applications.

Theoretical Modeling of Catalyst-Support Interactions

In many catalytic applications, this compound is supported on a solid material to enhance its stability and facilitate its separation from the reaction mixture. The interaction between the this compound catalyst and the support material can significantly influence its catalytic performance. rice.edunih.gov Theoretical modeling provides a powerful means to investigate these catalyst-support interactions at the atomic level. nih.gov

DFT calculations can be used to model the interface between the this compound and the support material, such as alumina (B75360) or zirconia. acs.org These models can reveal the nature of the chemical bonding between the catalyst and the support, including the possibility of charge transfer between them. nih.gov Understanding these electronic interactions is crucial, as they can alter the electronic properties of the this compound and, consequently, its catalytic activity. nih.gov

Advanced Catalytic Applications and Mechanistic Insights of Undecaphosphotungstate

Oxidation Catalysis by Undecaphosphotungstates

Undecaphosphotungstates, specifically the lacunary Keggin anion [PW₁₁O₃₉]⁷⁻, have emerged as highly versatile and efficient catalysts in a variety of oxidation reactions. Their unique structural and electronic properties, characterized by a vacant tungsten site, allow for the coordination and activation of various oxidizing agents, facilitating the selective transformation of organic substrates. These polyoxometalates (POMs) are notable for their stability and the tunability of their catalytic properties through substitution or by supporting them on various materials.

Aerobic Epoxidation of Alkenes

The epoxidation of alkenes using molecular oxygen as the primary oxidant is a highly desirable green chemical process. Undecaphosphotungstate-based catalysts have shown significant promise in this area, offering high selectivity and efficiency under mild conditions.

An environmentally friendly solid catalytic system composed of this compound (PW₁₁) supported on neutral alumina (B75360) (Al₂O₃) has proven effective for the solvent-free, liquid-phase aerobic epoxidation of alkenes. rsc.orgnih.gov This heterogeneous catalyst demonstrates remarkable performance, particularly for cyclic olefins. For instance, in the epoxidation of cyclohexene (B86901), a conversion of 85% with 100% selectivity towards cyclohexene oxide can be achieved. rsc.orgnih.govacs.org The catalyst is robust and can be recovered and reused for multiple cycles with only a slight decrease in conversion, while maintaining selectivity. nih.govacs.org

The system's effectiveness extends to a range of substrates. nih.gov The catalytic performance for the epoxidation of various alkenes using the (PW₁₁)₂/Al₂O₃ catalyst is detailed below.

Table 1: Aerobic Epoxidation of Various Alkenes Catalyzed by (PW₁₁)₂/Al₂O₃ Catalyst amount: 25 mg; Alkene: 100 mmol; Oxidant: O₂ (1 atm); Time: 4 h (except where noted).

Substrate (Alkene)Temperature (°C)Conversion (%)Epoxide Selectivity (%)Other Products
Cyclohexene5085.0100-
Cyclooctene5075.090.0Cyclooctanone (10%)
1-Octene (B94956)8035.050.0Heptanal (50%)
Styrene (B11656)8045.056.0Benzaldehyde (44%)

Data sourced from a study by Shringarpure and Patel. nih.gov

As shown in the table, the catalyst is highly selective for the epoxidation of cyclic alkenes like cyclohexene and cyclooctene. nih.gov For linear and aromatic alkenes such as 1-octene and styrene, selectivity towards the epoxide is lower, with side products formed via bond cleavage. nih.gov The catalyst's efficiency is notable, requiring only a small amount of the active species (4.16 mg of PW₁₁) to achieve high turnover numbers (TON). acs.org

The mechanism for aerobic oxidation catalyzed by polyoxometalates involves the activation of molecular oxygen (O₂). nih.gov It is proposed that O₂ first binds to the metal center of the catalyst. In the case of this compound, this binding occurs at the vacant tungsten site. nih.gov This interaction leads to the generation of highly reactive oxygen species, such as superoxo (W-O-O•) or oxo (W=O) intermediates. nih.gov These species are responsible for transferring an oxygen atom to the double bond of the alkene, forming the epoxide. nih.gov The formation of an active tungsten-oxo or superoxo intermediate is considered a key step in the catalytic cycle. nih.gov The ability to activate O₂ without the need for co-reductants makes this system particularly attractive from an environmental and economic standpoint. dntb.gov.uarsc.org

Sulfide Oxidation to Sulfones

Undecaphosphotungstates are also effective catalysts for the selective oxidation of organic sulfides. This transformation is crucial for producing sulfoxides and sulfones, which are important intermediates in the pharmaceutical and fine chemical industries. nih.govnih.gov The reaction typically employs hydrogen peroxide (H₂O₂) as a clean oxidant.

Catalysts based on the monovacant [PW₁₁O₃₉]⁷⁻ anion have been successfully used in the oxidative desulfurization (ODS) of fuels, where aromatic sulfur compounds are oxidized to their corresponding sulfones. conicet.gov.ar For example, a hybrid catalyst, TBA[PW₁₁] (tetrabutylammonium salt of this compound), demonstrated high efficiency in a solvent-free system, removing 96.5% of sulfur compounds from a model diesel within 130 minutes by oxidizing them. conicet.gov.ar The catalyst can be reused for at least ten cycles without a significant loss of activity. conicet.gov.ar

The selectivity of the oxidation (sulfide to sulfoxide (B87167) vs. sulfone) can be controlled by adjusting the reaction conditions, such as the H₂O₂-to-substrate ratio and temperature. cdmf.org.br A copper-monosubstituted this compound, {[H₂PW₁₁Cu(H₂O)O₃₉]}, has shown excellent activity for the oxidation of methyl phenyl sulfide, achieving complete conversion in 2 hours with 96% selectivity to the corresponding sulfoxide using H₂O₂ as the oxidant. nih.gov To achieve the sulfone, harsher conditions or a higher oxidant ratio would typically be required. nih.govresearchgate.net The general mechanism involves the activation of H₂O₂ by the catalyst to form a reactive peroxo-metal species, which then oxidizes the sulfide. conicet.gov.arscirp.org

Table 2: Catalytic Oxidation of Methyl Phenyl Sulfide

CatalystOxidantConversion (%)Product Selectivity (%)
{[H₂PW₁₁Cu(H₂O)O₃₉]}-based compoundH₂O₂100 (in 2h)Methyl phenyl sulfoxide (96%)
TBA[PW₁₁]H₂O₂>96 (in 130 min)Dibenzothiophene sulfone

Data sourced from studies by Liu et al. nih.gov and F. et al. conicet.gov.ar

Phenol (B47542) Hydroxylation

The hydroxylation of phenol to produce dihydroxybenzenes, such as catechol and hydroquinone, is a significant industrial process. ncl.res.inmdpi.com While specific, detailed studies focusing solely on this compound for this reaction are less common than for epoxidation, the broader class of heteropolyacids, including tungstates, are known to be active catalysts. dntb.gov.uasciengine.com The catalytic activity often utilizes hydrogen peroxide as the oxidant. rsc.org

Research on related polyoxometalates indicates that the introduction of transition metals into the Keggin structure can tune the catalyst's redox properties and enhance its activity for hydroxylating aromatic rings. kyushu-u.ac.jpresearchgate.net For example, phosphotungstic acid (H₃PW₁₂O₄₀), the parent compound of this compound, can act as a photocatalyst for the oxidation of benzene (B151609) to phenol. catalysis.ru It is known that the parent Keggin anion can decompose into the lacunary [PW₁₁O₃₉]⁷⁻ anion under certain pH conditions, suggesting a potential role for this compound in such reactions. catalysis.ru Furthermore, citations in the literature explicitly link this compound's catalytic activity to the "eco-friendly oxidation of olefins and phenol," pointing to its capability in this area. acs.org The reaction mechanism is believed to proceed via the activation of H₂O₂ by the catalyst, generating hydroxyl radicals that attack the aromatic ring. ncl.res.inresearchgate.net

Hydrogen Peroxide Activation and its Role in Oxidation

Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant because its only byproduct is water. Undecaphosphotungstates and other polyoxometalates are excellent catalysts for activating H₂O₂ for a variety of oxidation reactions. conicet.gov.ar The activation mechanism is generally understood to involve the reaction of H₂O₂ with the catalyst's metal center.

For lacunary this compound, [PW₁₁O₃₉]⁷⁻, the vacant tungsten site is highly reactive towards H₂O₂. conicet.gov.ar This interaction leads to the formation of active peroxo-tungstate or hydroperoxo-tungstate species. conicet.gov.arresearchgate.net These peroxo-complexes are potent, yet selective, oxidizing agents capable of transferring an oxygen atom to a substrate, such as an alkene or a sulfide. conicet.gov.ar For instance, in the oxidation of sulfides, it is believed that the lacunary region of the PW₁₁ catalyst becomes occupied by peroxo groups, which are the active species for the oxidation. conicet.gov.ar This pathway allows for high efficiency and selectivity under mild conditions, making the combination of this compound and H₂O₂ a powerful system for green oxidation chemistry. rsc.orgcdmf.org.br

Acid Catalysis and Proton Transfer Mechanisms

This compound, a lacunary Keggin-type polyoxometalate, functions as a potent acid catalyst primarily through proton transfer mechanisms. libretexts.orgyoutube.com In reactions like esterification, the catalyst donates a proton (H+), a fundamental step in acid catalysis as defined by the Brønsted–Lowry theory. libretexts.org The protonation of a substrate, such as the carbonyl oxygen on a carboxylic acid, enhances its electrophilicity, making it more susceptible to nucleophilic attack and thereby lowering the kinetic barrier for the reaction. libretexts.org This ability to facilitate proton transfer is central to its catalytic activity in a range of organic transformations. youtube.com

Esterification Reactions

This compound has demonstrated significant efficacy as a solid acid catalyst in esterification reactions. researchgate.netchemguide.co.uk Supported this compound is noted as an efficient, bifunctional, and recyclable catalyst for the esterification of various alcohols. wikipedia.org Studies have shown its high activity in the esterification of primary alcohols, such as n-butanol and iso-butanol, and secondary alcohols, including 2-butanol (B46777) and cyclohexanol. researchgate.net The catalytic activity is attributed to its strong Brønsted acidity, which facilitates the protonation of the carboxylic acid, a key step in the esterification mechanism. libretexts.org The use of this compound, particularly when supported on materials like neutral alumina or zirconia, presents an eco-friendly alternative to conventional liquid acid catalysts. researchgate.netmt.com

Table 1: Alcohols Catalytically Esterified by this compound. researchgate.net
Alcohol TypeExamplesCatalytic Outcome
Primary (1°)n-butanol, iso-butanolHigh activity observed in ester synthesis.
Secondary (2°)2-butanol, cyclohexanolHigh activity observed in ester synthesis.

Friedel–Crafts Alkylation

The Friedel–Crafts reaction is a fundamental method for attaching substituents to aromatic rings via electrophilic aromatic substitution. mt.com The alkylation variant specifically introduces an alkyl group to an aromatic ring, typically using an alkyl halide or an alkene as the alkylating agent and a strong acid catalyst. pharmaguideline.combyjus.com The mechanism involves the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. unacademy.comnih.gov

Solid acid catalysts, including heteropolyacids, are utilized in these reactions as more environmentally benign alternatives to traditional Lewis acids like aluminum chloride (AlCl₃). chemijournal.commt.cometsu.edu These solid acids catalyze the reaction by generating the necessary carbocation from the alkylating agent. nih.gov While various phosphotungstates have been explored for Friedel-Crafts reactions mt.com, specific and detailed mechanistic studies focusing solely on this compound for alkylation are not widely documented in the reviewed literature. However, the general mechanism for heteropolyacid-catalyzed alkylation involves the protonation of the alkylating agent (e.g., an alkene) by the acid catalyst to form the reactive carbocation intermediate. masterorganicchemistry.com

Redox Catalysis and Electron Transfer Processes

This compound is an effective redox catalyst, facilitating oxidation-reduction reactions through electron transfer processes. pharmaguideline.com Its utility is particularly highlighted in the oxidation of various organic substrates, such as alkenes and sulfides. researchgate.netmt.com In these reactions, the catalyst enables the transfer of electrons between the substrate and an oxidant, often molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.netmt.com The process typically involves the activation of the oxidant by the polyoxometalate's metal center. mt.com For instance, in the aerobic oxidation of alkenes, O₂ first binds to the tungsten center of the this compound. mt.com This interaction leads to the formation of a highly reactive intermediate, which then transfers an oxygen atom to the alkene substrate, resulting in products like epoxides. mt.com The versatility of this compound allows it to be used in various oxidation systems, including the liquid-phase oxidation of styrene, showcasing its role in mediating complex electron transfer pathways. wikipedia.orgnih.govmasterorganicchemistry.com

Kinetic and Mechanistic Studies of this compound Catalysis

Kinetic and mechanistic studies are crucial for understanding the catalytic behavior of this compound, providing insights into reaction pathways, the nature of the active catalytic species, and the energetic requirements of the reactions. researchgate.netmasterorganicchemistry.com Such studies have been instrumental in optimizing reaction conditions and elucidating the underlying chemical transformations.

Reaction Pathway Elucidation and Active Species Formation

Mechanistic studies reveal that the catalytic cycle often begins with the formation of an "active" species from the precursor this compound. researchgate.net In some oxidation reactions, this is observed as an induction period, which can be eliminated by the addition of a reducing agent, suggesting that a specific redox state of the catalyst is required for activity. researchgate.net For the aerobic epoxidation of alkenes catalyzed by supported this compound, the reaction is believed to proceed via the formation of an active tungsten-oxo or superoxo intermediate. mt.com This active species is generated at the vacant site in the lacunary structure of the this compound upon interaction with dioxygen. mt.com This intermediate is responsible for the subsequent oxygen atom transfer to the alkene. mt.com Infrared spectroscopy studies of the catalyst isolated under reaction conditions have been used to confirm the formation of such intermediates. mt.com In transition-metal-substituted polyoxometalates, the active species can be more complex; for example, a ruthenium-substituted sandwich-type polyoxometalate was found to form a ruthenium(IV) oxo or a µ-peroxo ruthenium(III) dimeric species as the active oxidant. researchgate.net These findings underscore that the initial polyoxometalate is often a pre-catalyst that transforms into the true catalytic species under reaction conditions.

Kinetic Parameters (Activation Energy, Reaction Order)

Kinetic analysis provides quantitative data on the performance of this compound catalysts. masterorganicchemistry.com The determination of kinetic parameters such as reaction order and activation energy (Ea) is essential for comparing catalytic efficiency and understanding the reaction mechanism.

For example, in the hydroxylation of adamantane (B196018) catalyzed by a ruthenium-substituted sandwich polyoxometalate, kinetic studies showed the reaction to be second order with respect to the catalyst and zero order with respect to adamantane. researchgate.net In a comparative study of styrene oxidation, zirconia-supported dodecaphosphotungstate was found to be more active than the corresponding this compound. masterorganicchemistry.com Detailed kinetic studies of this system allowed for the determination of rate constants and activation energies from Arrhenius plots, which in turn enabled the calculation of other thermodynamic parameters like enthalpy and Gibbs free energy. masterorganicchemistry.com The ability to calculate these parameters provides a deeper understanding of the reaction's energetic landscape.

Table 2: Investigated Kinetic and Mechanistic Aspects of this compound Catalysis.
ReactionKinetic/Mechanistic FindingSource
Adamantane Hydroxylation (Ru-substituted POM)Reaction is second order in catalyst and zero order in substrate. researchgate.net
Styrene OxidationA detailed kinetic study was performed to determine rate constants and activation energy. Dodecaphosphotungstate was found to be more active than this compound. masterorganicchemistry.com
Alkene EpoxidationAn induction period was observed, related to the formation of an active tungsten-oxo or superoxo species. researchgate.netmt.com

Role of Induction Periods and Catalyst Activation

In the realm of chemical kinetics, an induction period signifies an initial, slower phase of a reaction, after which the reaction rate accelerates. wikipedia.org For catalytic reactions involving this compound, the observation of an induction period is a critical mechanistic feature, often linked to the in-situ formation of the catalytically active species from the precatalyst. wikipedia.orgresearchgate.net This period is not universal to all this compound systems; its presence and duration are influenced by specific reaction conditions and substrates.

The transformation from the stable, precursor polyoxometalate to the "active" catalyst requires time, which manifests as the induction period. wikipedia.orgresearchgate.net Factors such as reaction temperature and oxidant pressure can significantly affect the length of this period. researchgate.net For instance, in the aerobic epoxidation of alkenes, the induction phase is a function of both temperature and dioxygen pressure. researchgate.net Research has shown that this period can be entirely bypassed by introducing a reducing agent at the start of the reaction, which facilitates the generation of the active catalytic species. researchgate.net

Spectroscopic studies, including UV-vis and IR spectroscopy, have been employed to probe the nature of the active species formed during this activation phase. researchgate.net In some systems, the evidence points towards the formation of a tungsten-oxo or superoxo intermediate. acs.org For example, the reaction of an this compound catalyst with hydrogen peroxide can form a reactive peroxo intermediate, a step that corresponds to the observed induction period. researchgate.netacs.org The activation time can also vary depending on the substrate; for example, the activation period for cyclic olefins is typically longer than for terminal alkenes. acs.org In photochemical reactions, catalyst activation may involve a photooxidation step, and if the light source is removed during the induction period, the onset of product formation is delayed until irradiation resumes. chemrxiv.org

Catalyst Stability and Reusability in Heterogeneous Systems

A significant advantage of using this compound in heterogeneous catalytic systems is its notable stability and potential for reuse. When immobilized on a solid support, the catalyst demonstrates robustness under various reaction conditions, which is crucial for industrial and green chemistry applications. researchgate.netacs.org Supported this compound catalysts have been shown to be recyclable for multiple reaction cycles, often up to three times, without a significant decline in catalytic performance. researchgate.netacs.org

This reusability is a key indicator of catalyst stability. For example, in the solvent-free aerobic epoxidation of cyclohexene using an alumina-supported this compound catalyst, the catalyst was regenerated and reused for three cycles without any substantial loss in its high selectivity towards cyclohexene oxide. researchgate.netacs.org While a slight decrease in conversion may be observed over successive cycles, the selectivity often remains consistent, highlighting the structural integrity of the catalytic sites. acs.org

Thermal stability is another critical aspect. Thermogravimetric analysis (TGA) has shown that supporting this compound onto materials like alumina can increase its thermal stability significantly. acs.org While the pure Keggin structure of the polyoxometalate might begin to decompose around 400°C, the supported catalyst can be stable up to 550°C. acs.org This enhanced thermal stability broadens the range of operating temperatures for catalytic processes.

To confirm that a solid catalyst is truly heterogeneous, it is essential to demonstrate that the active catalytic species does not leach from the support into the reaction medium. Leaching would imply that the observed catalysis is, at least in part, due to homogeneous species dissolved in the liquid phase, which can complicate catalyst recovery and reuse.

Leaching studies are therefore a standard procedure for validating heterogeneous catalysts. acs.org A common method involves a hot filtration test, where the solid catalyst is removed from the reaction mixture at an intermediate point while the reaction is ongoing. If the reaction proceeds in the filtrate, it indicates that active species have leached from the support. Conversely, if the reaction ceases upon removal of the solid, it provides strong evidence for a truly heterogeneous mechanism.

For this compound-based catalysts, heterogeneity tests have been performed to confirm the absence of leaching of the active species from the support surface. acs.org However, the potential for leaching can depend on the specific catalyst formulation and reaction conditions. In some cases, such as with a [Tb(PW₁₁O₃₉)₂]¹¹⁻ complex incorporated into a MIL-101(Cr) support, some leaching was detected after three catalytic cycles, which limited its reusability. researchgate.net Therefore, rigorous leaching studies are imperative to ascertain the long-term stability and true heterogeneity of any new supported this compound catalyst.

The choice of support material is a critical factor that profoundly influences the stability, activity, and lifespan of heterogeneous this compound catalysts. evonik.com The support not only provides a high surface area for catalyst dispersion but can also interact with the polyoxometalate to enhance its stability and performance. researchgate.netevonik.com

A variety of materials have been investigated as supports for this compound, including alumina (Al₂O₃), zirconia (ZrO₂), zeolite Hβ, and mesoporous silicas like MCM-41 and SBA-15. researchgate.net The interaction between the support and the catalyst can lead to enhanced thermal stability. For instance, supporting this compound on neutral alumina has been shown to increase its stability to temperatures as high as 550°C. acs.org

The following table presents data on the reusability of this compound catalysts on different supports for alkene oxidation reactions.

Catalyst SystemSubstrateCycleConversion (%)Selectivity (%)Source
(PW₁₁)₂/Al₂O₃Cyclohexene185100 (to epoxide) researchgate.net, acs.org
2~80100 (to epoxide) acs.org
3~78100 (to epoxide) acs.org
1% Au/PMo₁₁/CPTES-SBA-15Cyclohexene148.135.9 (to epoxide) researchgate.net
2~47~35 researchgate.net
3~46~35 researchgate.net

Interactions with Biological Systems and Emerging Biomedical Research Perspectives

Molecular Interactions with Biological Macromolecules

Undecaphosphotungstate's engagement with biological systems begins at the molecular level, where it interacts with essential macromolecules such as proteins and nucleic acids. nih.gov These interactions are largely driven by electrostatic forces, though other binding mechanisms also contribute to the specificity and affinity of these associations. nih.gov

The ability of this compound and related polyoxotungstates (POTs) to bind to proteins and modulate their function is a key aspect of their biological activity. mdpi.com This modulation can range from the inhibition of enzymatic catalysis to the disruption of protein-protein interactions. researchgate.netnih.gov

A notable example of this compound's bioactivity is its identification as a factor that significantly enhances the antibacterial effect of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This compound, formally identified as [PW₁₁O₃₉]⁷⁻, was purified from aged mixtures of tungstate (B81510) and phosphate (B84403). The sensitizing effect is believed to arise from the compound's ability to interfere with bacterial proteins responsible for antibiotic resistance, such as penicillin-binding proteins (PBPs) or β-lactamases. mdpi.com The proposed mechanism involves the inhibition of PBP2a and β-lactamases, which are crucial for the resistance phenotype in MRSA. mdpi.com

The broader class of polyoxometalates is known to inhibit a variety of enzymes. nih.gov Their high negative charge allows them to interact with positively charged domains on protein surfaces, which can be critical for substrate binding or catalytic function. acs.orgportlandpress.com This inhibitory action is not random; the specific size, shape, and charge density of a given POM determine its affinity and specificity for different enzymes. portlandpress.com Enzyme activity assays are crucial tools for identifying such potential drug candidates and understanding their mechanism of action, whether it be competitive, non-competitive, or allosteric modulation. lumenlearning.com

Table 1: Research Findings on this compound and Related Compounds on Protein/Enzyme Activity

Compound/ClassTarget Protein/EnzymeObserved EffectOrganism/SystemCitation
This compound ([PW₁₁O₃₉]⁷⁻)Penicillin-Binding Proteins (PBPs), β-lactamases (inferred)Enhances antibacterial activity of β-lactam antibiotics; sensitizes MRSA.Staphylococcus aureus (MRSA) mdpi.com
Polyoxotungstates (POTs)P-type ATPases (e.g., Ca²⁺-ATPase, Na⁺/K⁺-ATPase)Inhibition of ATPase activity.Skeletal muscle, skin epithelia nih.gov
Saddle-like PolyoxometalatesHIV-1 Reverse Transcriptase, Klenow polymeraseCompetitive inhibition with respect to DNA binding.In vitro enzymatic assays portlandpress.com
Dawson Polyoxometalate (K₆[P₂Mo₁₈O₆₂])Sox2 transcription factorInhibits DNA binding activity.In vitro binding assays acs.org

The interaction between polyoxometalates and nucleic acids like DNA and RNA is another critical area of research, essential for understanding their mechanisms of action. jlu.edu.cn These interactions are primarily non-covalent, involving electrostatic attraction between the highly anionic POM and the negatively charged phosphate backbone of nucleic acids, or with DNA-binding proteins. acs.orgnih.gov

While specific studies detailing the interaction of this compound with nucleic acids are limited, research on analogous POMs provides significant insight. Due to their high negative charge density, POMs can compete with DNA for binding to the positively charged domains of proteins such as transcription factors and polymerases. acs.org For instance, certain saddle-like polyoxotungstates inhibit HIV-1 reverse transcriptase competitively with respect to the DNA substrate. portlandpress.com Similarly, a Dawson-type polyoxomolybdate was found to be a potent inhibitor of the Sox2 transcription factor by binding to a surface on the protein that prevents it from associating with DNA. acs.org This suggests a mechanism where POMs can act as decoys, repelling the nucleic acid and disrupting essential protein-DNA interactions that regulate gene expression and replication. acs.orgportlandpress.com

Furthermore, some POMs can interact directly with the DNA double helix. mdpi.com The mode of interaction can vary depending on the POM's structure and composition. jlu.edu.cn Studies have shown that some POMs can bind to the grooves of the DNA helix or even intercalate between base pairs. nih.gov Depending on the transition metal involved, this can lead to different outcomes; molybdenum-containing POMs have been shown to cause oxidative cleavage of the DNA strand, whereas tungsten-based POMs may induce DNA damage through hydrolysis. jlu.edu.cn

For an extracellular compound like this compound to exert its biological effects, it must first interact with and, in many cases, cross the cell membrane. The primary mechanism for the internalization of nanoparticles and macromolecules is endocytosis. nih.gov This process involves the cell engulfing materials into vesicles and can be broadly categorized into phagocytosis (for large particles, typically by immune cells) and pinocytosis (for fluids and smaller solutes). nih.govwilhelm-lab.com Pinocytosis is further divided into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which are common routes for nanoparticles. nih.gov The specific pathway utilized depends on the physicochemical properties of the particle (e.g., size, surface charge) and the cell type. nih.gov

While the precise uptake mechanism for this compound has not been definitively characterized, studies on other POMs provide valuable clues. It is known that POMs interact with the cell surface, which can be a prelude to uptake. nih.govacs.org For example, some antiviral POMs were found to inhibit the association of acetylated low-density lipoprotein with scavenger receptors on macrophages, indicating a cell surface interaction. nih.gov

Once interaction occurs, the subcellular destination of the POM can vary significantly. Electron microscopy and fluorescence studies have revealed different localization patterns for different POMs. Some have been observed in vacuoles and other endosomal compartments in macrophages. nih.gov Functionalized POMs designed for imaging have been detected in the cytoplasm, in perinuclear regions, and showing partial co-localization with mitochondria. unipd.it In other cases, certain POMs were able to penetrate the nuclear membrane and accumulate in the nucleus. unipd.it Conversely, some research suggests that certain POMs may exert their effects without entering the cell at all, remaining localized on the cell surface where they can block viral entry. acs.org In bacterial cells treated with the polyoxotungstate P₂W₁₈, tungsten atoms were observed to be localized at the cell periphery. mdpi.com This diversity in localization underscores that the biological effect of a given POM is intimately linked to its ability to reach specific subcellular compartments. nih.govunipd.it

Mechanistic Basis of Biological Activity

The biological activities of this compound and related POMs arise from their ability to perturb cellular functions by targeting specific enzymes and biochemical pathways.

One of the proposed mechanisms for the broad biological activity of polyoxometalates, particularly their antibacterial effects, is the impairment of the bacterial electron transport chain (ETC). mdpi.com The ETC is a series of protein complexes embedded in a membrane (the inner mitochondrial membrane in eukaryotes or the plasma membrane in prokaryotes) that transfer electrons through a series of redox reactions. lumenlearning.comlibretexts.orgwikipedia.org This process creates an electrochemical proton gradient that drives the synthesis of ATP, the cell's main energy currency. wikipedia.orgcsun.edu

Inhibition of the ETC disrupts cellular energy production and can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering cell death. nih.govplos.org While specific studies demonstrating the direct inhibition of the ETC by this compound are not yet available, research on other polyoxometalates supports this as a plausible mechanism. For instance, studies with decavanadate, a polyoxovanadate, have shown it inhibits mitochondrial respiration. researchgate.net The inhibition of mitochondrial respiration is a known strategy to enhance apoptosis in cancer cells by increasing ROS generation. nih.gov Given that the ETC is a fundamental and conserved pathway, its disruption by highly charged inorganic clusters like this compound represents a compelling area for future investigation into its mechanistic action.

Research has identified specific protein families as targets for polyoxotungstates, providing a more detailed picture of their mechanism of action.

P-type ATPases: P-type ATPases are a large family of pumps that transport ions and lipids across membranes, a process coupled to ATP hydrolysis. wikipedia.orgresearchgate.net They are vital for numerous physiological processes, including nerve impulses, muscle relaxation, and maintaining ion gradients. wikipedia.org A study analyzing the effects of nine different polyoxotungstates (POTs) demonstrated their inhibitory activity against two critical P-type ATPases: the Ca²⁺-ATPase from skeletal muscle and the Na⁺/K⁺-ATPase from skin epithelia. nih.gov The results showed that POTs are effective inhibitors of these enzymes, with some compounds like the Wells-Dawson anion [P₂W₁₈O₆₂]⁶⁻ showing potent inhibition of both enzymes. nih.gov This ability to inhibit P-type ATPases is also a proposed mechanism for the antibacterial action of POMs. mdpi.com This established interaction makes P-type ATPases a significant and validated class of biological targets for polyoxotungstates. nih.gov

Aquaporins: Aquaporins are channel proteins that facilitate the rapid transport of water and, in some cases, small solutes across cell membranes. nih.govaquaporin.comfrontiersin.org They are crucial for maintaining water homeostasis in organisms. frontiersin.org While some reviews have suggested that aquaporins are among the proteins that interact with polyoxometalates, detailed mechanistic or binding studies specifically investigating the interaction between this compound and aquaporins are currently lacking in the scientific literature. mdpi.com The potential for such an interaction remains an open question for future research, which could reveal another dimension to the biological activity of these inorganic compounds.

Table 2: Investigation of Specific Molecular Targets for Polyoxotungstates

Target ClassSpecific Target ExampleObserved Effect of PolyoxotungstatesSignificanceCitation
P-type ATPasesCa²⁺-ATPase, Na⁺/K⁺-ATPaseInhibition of ion-pumping activity. The Wells-Dawson POT [P₂W₁₈O₆₂]⁶⁻ was a potent inhibitor.Disruption of ion homeostasis and cellular energy processes. A validated target for POTs. nih.gov
P-type ATPasesBacterial P-type ATPasesProposed as a mechanism for antibacterial activity.Potential for new antibiotic development. mdpi.com
AquaporinsNot specifiedMentioned as a potential protein interaction partner for POMs in a review.Hypothetical target; requires experimental validation. mdpi.com

Biosensing Applications of this compound-Modified Systems

This compound, a lacunary or defect derivative of the Keggin-type phosphotungstate, is a polyoxometalate (POM) with the general formula [PW₁₁O₃₉]⁷⁻. This anion is formed by the removal of a single tungsten-oxygen ({WO}⁶⁺) unit from the parent [PW₁₂O₄₀]³⁻ structure, creating a highly nucleophilic vacant site. mdpi.com This structural vacancy imparts unique electronic and reactive properties, making this compound a versatile building block for creating advanced functional materials. In the field of analytical chemistry, these properties are harnessed for the development of highly sensitive and selective biosensors. nih.govscispace.com The high negative charge, robust inorganic framework, and reversible multi-electron redox capabilities of this compound make it an excellent candidate for modifying transducer surfaces in biosensing systems. mdpi.com

Development of Polyoxometalate-Functionalized Sensors

The creation of a biosensor involves the immobilization of a recognition element onto a transducer that converts a biological interaction into a measurable signal. nih.govresearchgate.net Polyoxometalates, particularly this compound, are integrated into sensor designs to enhance their analytical performance. nih.gov These POMs can be functionalized by incorporating other metal ions into their vacant sites or by attaching organic moieties, allowing for tailored sensor properties. mdpi.com

The development of these sensors often involves creating composite materials where the this compound is combined with other advanced materials to improve conductivity, increase surface area, and enhance catalytic activity. researchgate.netmdpi.com Common strategies include:

Integration with Nanomaterials: this compound can be combined with carbon-based nanomaterials like carbon nanotubes (CNTs) or graphene. nih.govresearchgate.net These materials provide a large surface area for POM loading and excellent electrical conductivity, which facilitates efficient electron transfer between the POM and the electrode surface. Gold nanoparticles (AuNPs) are also used to amplify the electrochemical signal and provide a stable matrix for immobilization. rsc.org

Formation of Hybrid Polymers: this compound can be embedded within or covalently bonded to conducting polymers, such as polyaniline or polypyrrole. mdpi.commdpi.com This approach not only stabilizes the POM on the electrode surface but also leverages the polymer's conductivity and processability to create robust and flexible sensor films. researchgate.net

Layer-by-Layer Assembly: This technique allows for the controlled, sequential deposition of this compound and other materials (like polymers or nanoparticles) onto an electrode. This method enables the construction of highly ordered and uniform multilayer films, providing precise control over the sensor's architecture and improving its reproducibility. mdpi.com

Organic Functionalization: The vacant site of the this compound can be functionalized with organic groups. For instance, an organic-inorganic hybrid POM, (NBu₄)₃[PW₁₁O₃₉{(SiC₆H₄NH₂)₂O}], was synthesized with amine groups. nih.gov This functionalization creates an ordered array of specific chemical groups on the sensor surface, which can improve the accessibility and recognition of target analytes compared to less organized self-assembled monolayers. nih.gov

These functionalized sensors are typically based on electrochemical transduction, where the POM-modified electrode acts as the working electrode in a three-electrode system. mdpi.com The interaction between the analyte and the this compound at the electrode surface leads to a change in current, potential, or impedance, which is then measured. nju.edu.cnfrontiersin.org

Detection of Biomolecules and Analyte Recognition

The primary role of this compound in biosensing is to act as a recognition element and a signal amplifier, particularly in electrochemical sensors. nih.gov Its strong electrocatalytic properties are key to its function. It can facilitate the oxidation or reduction of various biomolecules that are otherwise difficult to detect at bare electrodes, a process that generates a distinct and measurable electrical signal. mdpi.comfrontiersin.org

The mechanism of analyte recognition is based on the specific interaction between the functionalized POM surface and the target biomolecule. nih.gov This can involve electrostatic interactions, covalent binding, or most commonly, electrocatalytic reactions. For example, in the detection of the neurotransmitter dopamine (B1211576), the this compound-modified electrode lowers the overpotential required for dopamine's oxidation and increases the peak current, leading to enhanced sensitivity. nih.govmdpi.com This catalytic effect also helps in distinguishing the dopamine signal from interfering species commonly found in biological fluids, such as ascorbic acid and uric acid, thereby improving selectivity. nih.govrsc.org

This compound-based systems have been developed for the detection of a range of biomolecules and related analytes. The performance of these sensors is evaluated based on key metrics including the limit of detection (LOD), which is the lowest analyte concentration that can be reliably measured, and the linear range, which is the concentration range over which the sensor's response is directly proportional to the analyte concentration. researchgate.netchromatographyonline.com

Future Research Directions and Translational Perspectives

Advancements in Tunable Synthesis and Structural Diversity

Future research will likely focus on advancing the tunable synthesis of undecaphosphotungstates to achieve greater control over their structural diversity. While the synthesis of lacunary Keggin-type phosphotungstates is established, achieving precise control over the size, shape, and composition of these clusters remains a key objective. By manipulating reaction parameters such as pH, temperature, and the choice of precursors, researchers aim to direct the self-assembly process towards desired structural motifs. mdpi.comnih.gov This level of control is crucial for tailoring the properties of undecaphosphotungstates for specific applications.

The exploration of novel synthetic methodologies, including hydrothermal and microwave-assisted techniques, could offer pathways to new structural families of undecaphosphotungstates. Furthermore, the use of organic templates and structure-directing agents may enable the synthesis of complex, hierarchical architectures with unprecedented topologies. A deeper understanding of the fundamental principles governing the formation of these clusters will be essential for the rational design of next-generation undecaphosphotungstates with enhanced properties. The ability to predictably synthesize a diverse range of these compounds will open up new avenues for their use in catalysis, materials science, and medicine.

Integration of Undecaphosphotungstates in Advanced Functional Materials

The integration of undecaphosphotungstates into advanced functional materials is a rapidly growing area of research, with the potential to yield materials with synergistic properties and novel applications. researchgate.net By combining the unique characteristics of undecaphosphotungstates with other materials, scientists can create hybrid systems with enhanced performance in areas such as catalysis, electronics, and sensing.

The development of next-generation polyoxometalate-based nanocomposites incorporating undecaphosphotungstates is a promising avenue for creating materials with tailored functionalities. These nanocomposites can be fabricated by embedding undecaphosphotungstate clusters within various matrices, such as polymers, metal-organic frameworks (MOFs), and carbon-based materials. researchgate.net The resulting materials can exhibit a combination of properties from both the this compound and the host matrix, leading to enhanced catalytic activity, improved stability, and novel electronic or optical properties.

For instance, this compound-graphene nanocomposites could leverage the high surface area and conductivity of graphene to create highly efficient electrocatalysts. nih.gov Similarly, incorporating these clusters into porous MOFs could lead to size-selective catalysts for fine chemical synthesis. The synthesis and characterization of these nanocomposites will be crucial for understanding the structure-property relationships and for designing materials with optimized performance for specific applications. nih.govresearchgate.netresearchgate.net

Tailoring the surface of undecaphosphotungstates through functionalization is a key strategy for enhancing their performance in various applications, particularly in catalysis. acs.orgbris.ac.uk By attaching specific organic or inorganic moieties to the surface of the this compound cluster, it is possible to modify its solubility, stability, and catalytic activity. researchgate.netrsc.org This surface engineering approach allows for the creation of catalysts with improved selectivity and efficiency.

Covalent attachment of organic ligands can be used to create hybrid undecaphosphotungstates with tunable electronic properties and enhanced compatibility with organic substrates. rsc.orgsciopen.com Furthermore, the immobilization of undecaphosphotungstates onto solid supports, such as silica (B1680970) or alumina (B75360), can lead to the development of robust and recyclable heterogeneous catalysts. researchgate.net The choice of the functional group and the method of attachment are critical parameters that can be optimized to achieve the desired catalytic performance. researchgate.net Future research in this area will focus on developing novel functionalization strategies and on understanding the precise role of the surface moieties in modulating the catalytic properties of undecaphosphotungstates.

Rational Design of Catalytic Systems through Computational Screening and Data-Driven Approaches

The rational design of this compound-based catalytic systems is being revolutionized by the integration of computational screening and data-driven approaches. researchgate.netfrontiersin.org These powerful tools enable researchers to predict the catalytic activity of different this compound structures and to identify promising candidates for specific chemical transformations, thereby accelerating the discovery of new and improved catalysts. nih.govrsc.org

Computational methods, such as density functional theory (DFT), can be used to model the electronic structure of undecaphosphotungstates and to elucidate the mechanisms of catalytic reactions at the atomic level. scispace.com This allows for a detailed understanding of the factors that govern catalytic performance, such as the role of the metal centers and the influence of the surrounding ligand environment. By screening large libraries of virtual this compound structures, it is possible to identify those with the most favorable properties for a given application.

Data-driven approaches, including machine learning and artificial intelligence, are also emerging as valuable tools for catalyst design. acs.orgresearchgate.netnih.gov By analyzing large datasets of experimental and computational data, these methods can identify complex relationships between the structure of a catalyst and its activity. This knowledge can then be used to guide the synthesis of new this compound-based catalysts with enhanced performance. The synergy between computational screening and data-driven design holds great promise for the development of highly efficient and selective catalysts for a wide range of chemical processes. researchgate.net

Exploration of Novel Catalytic Reactions and Green Chemistry Applications

Future research will undoubtedly expand the scope of catalytic reactions where undecaphosphotungstates can be effectively employed, with a particular emphasis on green chemistry applications. The unique redox and acidic properties of these polyoxometalates make them promising candidates for a variety of sustainable chemical transformations. nih.govnih.gov

One area of significant potential is the use of undecaphosphotungstates in selective oxidation reactions using environmentally benign oxidants such as molecular oxygen or hydrogen peroxide. For example, an ecofriendly solid catalytic system comprising this compound and neutral alumina has been shown to be an efficient catalyst for the solvent-free, liquid-phase aerobic epoxidation of alkenes under mild conditions. researchgate.net This system demonstrated high conversion and selectivity for the epoxidation of cyclohexene (B86901). researchgate.net

AlkeneConversion (%)Epoxide Selectivity (%)
Cyclohexene85100
Styrene (B11656)7580
1-Octene (B94956)6095
Catalytic performance of this compound supported on neutral alumina in the aerobic epoxidation of various alkenes.

Furthermore, the application of undecaphosphotungstates in biomass conversion, C-H activation, and the synthesis of fine chemicals from renewable feedstocks are all promising areas for future investigation. The development of recyclable this compound-based catalysts will be a key focus, aligning with the principles of green and sustainable chemistry.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A crucial direction for future research is to gain a deeper mechanistic understanding of the interactions between undecaphosphotungstates and biological systems at the molecular level. rsc.org While the biological activity of polyoxometalates is well-documented, the precise molecular mechanisms underlying these effects are often not fully understood.

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating these interactions. bris.ac.ukrsc.orgresearchgate.netnih.gov MD simulations can provide detailed insights into the binding of undecaphosphotungstates to proteins and other biomolecules, revealing the key amino acid residues and non-covalent interactions involved. These simulations can also elucidate the conformational changes that occur in both the this compound and the biological target upon binding.

By combining computational approaches with experimental techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical methods, researchers can build a comprehensive picture of these complex interactions. This knowledge is essential for the rational design of this compound-based therapeutic agents with improved efficacy and reduced side effects. A deeper understanding of these molecular-level interactions will pave the way for the development of novel drugs and diagnostic tools.

Challenges and Opportunities in this compound Research

The field of this compound chemistry is at a compelling juncture, characterized by a landscape of significant challenges that, in turn, unveil a wealth of opportunities for innovation and discovery. Overcoming these hurdles is paramount to unlocking the full potential of this unique polyoxometalate and translating its promising properties into practical applications.

Challenges in this compound Research

The synthetic routes to this compound and its derivatives present the most immediate and formidable challenge. The controlled synthesis of these lacunary species, which are derived from the plenary Keggin ion, often involves a delicate interplay of pH, temperature, and stoichiometry. Achieving high yields and purity can be difficult due to the propensity for the formation of mixtures of different polyoxometalate species and the potential for isomerization. The selective synthesis of specific isomers of this compound remains a significant hurdle, limiting the systematic investigation of structure-property relationships.

Another key challenge lies in the characterization of these complex inorganic compounds. While a suite of analytical techniques is available, unambiguously determining the precise structure, including the location of the vacancy and the coordination of counter-ions, can be non-trivial. This is particularly true for derivatized or functionalized undecaphosphotungstates, where the intricate nature of the molecule can complicate spectral interpretation.

Furthermore, the stability of this compound under various reaction conditions is a critical concern. Polyoxometalates can be susceptible to degradation or transformation in the presence of certain reagents or under harsh thermal or pH environments. Understanding and predicting the stability window of this compound is essential for its practical application, particularly in catalysis where robust and recyclable materials are required. The potential for leaching of the active species from a support material is another challenge that needs to be addressed for heterogeneous applications.

Challenge AreaSpecific Challenges
Synthesis - Control over stoichiometry and reaction conditions- Prevention of side-product formation and isomerization- Scalability of synthetic procedures
Characterization - Unambiguous determination of isomeric purity- Detailed structural analysis of functionalized derivatives- In-situ characterization under reaction conditions
Stability - Susceptibility to degradation under harsh pH or thermal conditions- Leaching from support materials in heterogeneous systems- Understanding long-term stability and decomposition pathways

Opportunities in this compound Research

Despite the challenges, the opportunities for advancing this compound research are vast and exciting. The unique structural and electronic properties of this lacunary polyoxometalate make it a highly attractive candidate for a range of applications.

In the realm of catalysis , this compound offers significant promise as a versatile catalyst or catalyst precursor. Its open coordination site can be functionalized with a variety of transition metals, leading to the creation of novel catalysts with tailored reactivity. For instance, supported this compound has shown potential as an eco-friendly and efficient solid catalyst for the aerobic epoxidation of alkenes, a critical transformation in green chemistry. researchgate.net Future research could explore its application in a wider array of organic transformations, including oxidations, acid-catalyzed reactions, and photocatalysis. The development of chiral this compound derivatives also presents an exciting opportunity for asymmetric catalysis.

The field of materials science also stands to benefit from the exploration of this compound. Its ability to act as an inorganic ligand or building block opens up avenues for the construction of novel hybrid organic-inorganic materials and metal-organic frameworks (MOFs). These materials could exhibit interesting properties for applications in gas storage, separation, and sensing. The incorporation of this compound into polymers or other matrices could also lead to the development of new functional materials with enhanced thermal or mechanical properties.

In the biomedical field , the potential of polyoxometalates, including this compound, is beginning to be recognized. Their antiviral, antibacterial, and antitumor activities are areas of growing interest. Future research could focus on understanding the mechanisms of these biological activities and on the design of this compound-based therapeutic agents with improved efficacy and reduced toxicity. The development of targeted drug delivery systems utilizing this compound as a carrier is another promising avenue.

Opportunity AreaPotential Research Directions
Catalysis - Development of novel heterogeneous catalysts for green chemistry- Exploration of asymmetric catalysis with chiral derivatives- Investigation of photocatalytic applications
Materials Science - Synthesis of novel hybrid materials and MOFs- Development of functional polymers and composites- Exploration of applications in sensing and separation
Biomedicine - Investigation of antiviral, antibacterial, and antitumor properties- Design of targeted drug delivery systems- Elucidation of mechanisms of biological activity

Q & A

Q. What are the standard methodologies for synthesizing undecaphosphotungstate with high purity?

  • Methodological Answer : Synthesis typically involves controlled condensation of tungstate and phosphate precursors under acidic conditions. Key steps include: (1) Adjusting pH to stabilize the heteropolyanion structure. (2) Using anion-exchange chromatography to isolate the compound . (3) Characterizing purity via elemental analysis and FTIR to confirm absence of residual counterions.
  • Note: Reproducibility requires precise stoichiometric ratios and temperature control (±2°C) during crystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A multi-technique approach is recommended:
  • FTIR : Identify P-O-W bridging bonds (950–1100 cm⁻¹) and terminal W=O stretches (800–900 cm⁻¹).
  • Raman Spectroscopy : Detect symmetric stretching modes of W-O-W frameworks.
  • NMR (³¹P and ¹⁸³W) : Resolve distinct phosphorus environments and tungsten coordination .
  • Critical Step: Compare spectra with reference data from crystallographically characterized samples to avoid misinterpretation .

Q. What experimental controls are essential when studying this compound’s catalytic activity?

  • Methodological Answer : Include: (1) Blank reactions (no catalyst) to rule out autoxidation or substrate self-degradation. (2) Reference catalysts (e.g., H₃PW₁₂O₄₀) to benchmark activity. (3) Leaching tests : Filter the catalyst mid-reaction to confirm heterogeneity.
  • Data Interpretation: Normalize turnover frequencies (TOF) to active sites quantified via ICP-OES .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound isomers be resolved?

  • Methodological Answer : Discrepancies often arise from isomer-specific vibrational modes or solvent interactions. Strategies include:
  • Computational Modeling : Use DFT to simulate spectra of proposed isomers and match with experimental data .
  • Variable-Temperature Studies : Track spectral shifts to identify dynamic structural changes (e.g., proton mobility).
  • Case Example: Conflicting ³¹P NMR signals in D₂O vs. DMSO were resolved by correlating solvent polarity with anion solvation .

Q. What strategies address reproducibility challenges in this compound-based electrocatalysis studies?

  • Methodological Answer : Non-reproducible results often stem from:
  • Surface Contamination : Pre-treat electrodes with plasma cleaning to ensure consistent active sites.
  • Potential Drift : Use a bipotentiostat with IR compensation for stable measurements.
  • Data Validation: Report overpotentials vs. RHE (reversible hydrogen electrode) and include ≥3 independent trials .

Q. How to design experiments probing this compound’s stability under oxidative vs. reductive conditions?

  • Methodological Answer : A tiered approach: (1) Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled atmospheres (O₂/N₂/H₂). (2) In Situ XAS : Track tungsten oxidation states during redox cycles. (3) Post-Reaction Characterization : Use EXAFS to detect structural degradation (e.g., W-O bond elongation) .
  • Pitfall Alert: Avoid excessive scan rates in CV experiments, which can mask degradation kinetics .

Data Analysis & Theoretical Frameworks

Q. What statistical frameworks are optimal for analyzing this compound’s structure-activity relationships?

  • Methodological Answer :
  • Multivariate Regression : Correlate bond lengths (from XRD) with catalytic TOF.
  • Machine Learning : Train models on crystallographic databases to predict new derivatives.
  • Validation: Apply Akaike Information Criterion (AIC) to avoid overfitting .

Q. How to reconcile discrepancies between computational predictions and experimental data for this compound’s redox potentials?

  • Methodological Answer : Common issues include:
  • Solvent Effects : Incorporate implicit solvation models (e.g., COSMO) in DFT calculations.
  • Counterion Interactions : Account for ion-pairing in solution-phase simulations.
  • Case Study: Adjusting dielectric constants in calculations reduced errors from 0.5 V to <0.1 V .

Literature & Collaboration

Q. How to conduct a systematic literature review on this compound’s applications in energy storage?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators (e.g., "this compound AND (battery OR supercapacitor)") across Scopus/Web of Science.
  • Critical Appraisal : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies .
  • Synthesis: Tabulate key findings (e.g., capacity retention rates) and identify gaps (e.g., long-cycle data) .

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

  • Methodological Answer :
  • Shared Data Repositories : Use platforms like Zenodo for raw spectra and crystallographic files.
  • Cross-Validation : Partner with computational chemists to validate mechanistic hypotheses.
  • Example: Joint studies combining XAFS and DFT reduced ambiguities in protonation site identification .

Q. Tables for Quick Reference

Characterization Technique Key Parameters for this compound Common Pitfalls
FTIRP-O-W bridges (950–1100 cm⁻¹), W=O (800–900 cm⁻¹)Overlapping bands from moisture
³¹P NMRδ ≈ -5 to -15 ppm (environment-dependent)Signal broadening in polar solvents
XRDSpace group symmetry, unit cell parametersPreferred orientation errors
XASEdge energy (L₃-edge ~10,200 eV), EXAFS coordinationBeam damage during prolonged exposure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.